2-Phenoxybenzaldehyde

Description

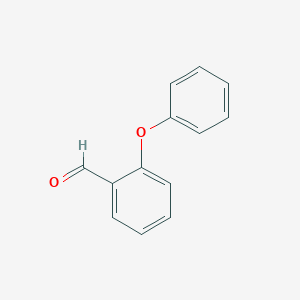

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPIIVKYTNMBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173057 | |

| Record name | o-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19434-34-5 | |

| Record name | 2-Phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5R9AE3HNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxybenzaldehyde

CAS Number: 19434-34-5

This technical guide provides a comprehensive overview of 2-phenoxybenzaldehyde, a significant aromatic aldehyde in the fields of chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, a representative synthesis protocol, and its role as a key intermediate in the synthesis of pharmacologically active compounds.

Core Properties and Safety Information

This compound, also known as 2-formyldiphenyl ether, is an organic compound with the chemical formula C₁₃H₁₀O₂.[1][2][3] It is characterized by a benzaldehyde ring substituted with a phenoxy group at the ortho position.[1] Under standard conditions, it typically presents as a colorless to pale yellow liquid with a distinct aromatic odor.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 19434-34-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₀O₂ | [1][2][3] |

| Molecular Weight | 198.22 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 114°C at 0.1 mmHg | ChemicalBook |

| Density | 1.154 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Refractive Index | 1.6000 to 1.6040 | ChemicalBook |

| Solubility | Very slightly soluble in water; Soluble in organic solvents like ethanol and ether.[1] | [1] |

| Storage | 2-8°C, stored under nitrogen | ChemicalBook |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

| Hazard Class | Description |

| Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of this compound

Representative Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Diphenyliodonium triflate (or other suitable phenylating agent)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Addition of Phenylating Agent: To the stirred suspension, add diphenyliodonium triflate (1.2 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its aldehyde functional group and diaryl ether scaffold make it a versatile precursor for the construction of various heterocyclic and polyfunctional compounds.

Precursor to FAAH Inhibitors and Noradrenaline Reuptake Inhibitors

Notably, this compound is utilized in the synthesis of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as a key intermediate for a class of selective noradrenaline (norepinephrine) reuptake inhibitors (NRIs).

-

FAAH Inhibition: FAAH is an enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibiting FAAH increases the levels of these endogenous signaling lipids, which has therapeutic potential for treating pain, anxiety, and inflammatory disorders.

-

Noradrenaline Reuptake Inhibition: NRIs block the reuptake of noradrenaline from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission. These agents are used in the treatment of conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).

The diagram below illustrates the logical relationship of this compound as a starting material in the synthetic pathways leading to these two classes of neurologically active compounds.

Conclusion

This compound is a commercially available and synthetically important chemical intermediate. Its well-defined properties and reactivity make it a valuable tool for medicinal chemists and researchers in the development of novel therapeutics, particularly in the area of neuroscience. The information and protocols provided in this guide serve as a foundational resource for professionals working with this versatile compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenoxybenzaldehyde, an aromatic aldehyde with significant applications as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details the principal synthetic methodologies for its preparation, including the Ullmann condensation and Williamson ether synthesis, supported by detailed experimental protocols. Quantitative data, including spectroscopic information (NMR, IR, and MS), are systematically presented in tabular format for ease of comparison and reference. Furthermore, this guide illustrates the generalized experimental workflows for its synthesis using Graphviz diagrams, adhering to specified visualization standards. While the specific discovery of this compound is not well-documented, its history is intrinsically linked to the development of classical ether synthesis reactions.

Introduction

This compound, also known as 2-formyldiphenyl ether, is an organic compound featuring a phenoxy group ortho to an aldehyde functionality on a benzene ring. Its chemical structure, possessing both a reactive aldehyde and a stable ether linkage, makes it a valuable building block in organic synthesis. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases, while the diphenyl ether moiety forms the core scaffold of many biologically active molecules. This guide aims to provide researchers and professionals in the field of drug development and chemical synthesis with a detailed resource on the synthesis and properties of this compound.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19434-34-5 | [1][2] |

| Molecular Formula | C₁₃H₁₀O₂ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| Appearance | Colorless to Yellow Liquid | [1] |

| SMILES | O=Cc1ccccc1Oc2ccccc2 | [1] |

| InChI Key | IMPIIVKYTNMBCD-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two classical and robust methods for the formation of diaryl ethers: the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. In the context of this compound synthesis, this typically involves the reaction of 2-chlorobenzaldehyde or 2-bromobenzaldehyde with phenol in the presence of a copper catalyst and a base.

Generalized Reaction Scheme:

A detailed experimental protocol, adapted from procedures for analogous compounds, is provided below.

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide. For the synthesis of this compound, this would involve the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable phenylating agent or, more commonly, the reaction of a phenoxide with 2-halobenzaldehyde.

Generalized Reaction Scheme:

A detailed experimental protocol based on this synthetic route is outlined below.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established methodologies for diaryl ether synthesis.

Protocol 1: Synthesis via Ullmann Condensation

This protocol is adapted from the general principles of the Ullmann condensation for diaryl ether synthesis.

Materials:

-

2-Chlorobenzaldehyde

-

Phenol

-

Copper(I) oxide (Cu₂O) or other copper catalyst

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove inorganic salts and the copper catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and add toluene and water. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Expected Yield: Yields for Ullmann condensations can vary widely depending on the specific substrates and conditions, but are typically in the range of 60-80%.

Protocol 2: Synthesis via Williamson Ether Synthesis

This protocol is based on the Williamson ether synthesis, adapted for the preparation of this compound.

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Fluorobenzene or other activated aryl halide

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or acetone, anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Formation of Phenoxide: In a dry round-bottom flask under an inert atmosphere, dissolve salicylaldehyde (1.0 eq) in anhydrous DMF. Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases.

-

Addition of Aryl Halide: To the resulting phenoxide solution, add the activated aryl halide (e.g., fluorobenzene) (1.0 eq).

-

Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize the available spectroscopic data for this compound. This data is essential for the identification and characterization of the compound.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.3 | s | Aldehyde H |

| ~7.9 | dd | Aromatic H |

| ~7.6 | m | Aromatic H |

| ~7.4 | m | Aromatic H |

| ~7.2 | m | Aromatic H |

| ~7.0 | m | Aromatic H |

Note: Predicted and experimental values for similar compounds suggest a complex aromatic region between 7.0 and 8.0 ppm. The aldehyde proton is expected to be a singlet downfield.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde C (C=O) |

| ~160 | Aromatic C (C-O) |

| ~157 | Aromatic C (C-O) |

| ~136 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~129 | Aromatic C |

| ~125 | Aromatic C-H |

| ~124 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~119 | Aromatic C-H |

Note: These are approximate chemical shifts based on data for analogous structures.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3060 | C-H stretch (aromatic) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1690 | C=O stretch (aromatic aldehyde) |

| ~1590, ~1480 | C=C stretch (aromatic) |

| ~1240 | C-O stretch (aryl ether) |

Note: Characteristic peaks are based on data for similar aromatic aldehydes and diaryl ethers.

Table 5: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 198 | [M]⁺ (Molecular ion) |

| 197 | [M-H]⁺ |

| 169 | [M-CHO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation pattern is predicted based on the structure.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis of this compound.

Caption: Generalized workflow for the Ullmann condensation synthesis.

Caption: Generalized workflow for the Williamson ether synthesis.

Conclusion

This compound is a synthetically valuable molecule whose preparation is readily achievable through well-established organic reactions such as the Ullmann condensation and Williamson ether synthesis. This guide has provided a detailed overview of these synthetic routes, complete with adaptable experimental protocols and comprehensive spectroscopic data for the characterization of the final product. The provided workflows and data tables serve as a practical resource for chemists engaged in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science research. While a definitive historical account of its discovery remains obscure, the synthesis of this compound represents a classic application of fundamental ether formation methodologies that have been cornerstones of organic chemistry for over a century.

References

An In-depth Technical Guide to 2-Phenoxybenzaldehyde: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 2-phenoxybenzaldehyde. The information is curated for professionals in research and development, with a focus on clarity and practical application.

Core Molecular and Physical Properties

This compound, also known as 2-formyldiphenyl ether, is an aromatic organic compound. It consists of a benzaldehyde molecule substituted with a phenoxy group at the ortho position. This structure imparts specific chemical reactivity and physical characteristics relevant to its application in organic synthesis.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O₂ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2][3] |

| Physical Form | Liquid | [3][4] |

| Boiling Point | 301.7 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Solubility | Very slightly soluble in water | [6] |

| SMILES String | O=Cc1ccccc1Oc2ccccc2 | [1][3] |

| InChI Key | IMPIIVKYTNMBCD-UHFFFAOYSA-N | [3] |

| CAS Number | 19434-34-5 | [1][2][3] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various methods, with the Ullmann condensation being a prominent approach for the formation of the diaryl ether linkage. The following protocol is a representative example based on the principles of the Ullmann condensation reaction.

Reaction Principle: The Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and an alcohol or phenol to form a diaryl ether. In this case, 2-chlorobenzaldehyde reacts with phenol in the presence of a copper catalyst and a base.

Materials and Reagents:

-

2-Chlorobenzaldehyde

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI)

-

Pyridine (as solvent)

-

Hydrochloric Acid (HCl), dilute solution

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzaldehyde (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 equivalents) to the flask. Subsequently, add anhydrous pyridine as the solvent.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the mixture with water and acidify with a dilute solution of hydrochloric acid until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether. Repeat the extraction process three times to ensure complete recovery of the product.

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine (saturated sodium chloride solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Concluding Remarks

This guide has provided essential technical information on this compound, including its molecular structure, key physical and chemical properties, and a detailed, representative synthetic protocol. The structured data and workflow diagrams are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating a deeper understanding and practical application of this versatile chemical compound.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Profile of 2-Phenoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenoxybenzaldehyde, a significant chemical intermediate. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data, analysis of structurally similar compounds, and established spectroscopic principles to offer a robust profile for identification, characterization, and quality control purposes.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: o-Phenoxybenzaldehyde, 2-Formyldiphenyl ether

-

CAS Number: 19434-34-5

-

Molecular Formula: C₁₃H₁₀O₂

-

Molecular Weight: 198.22 g/mol

-

Appearance: Colorless to yellow liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound will show distinct signals for the aldehydic proton and the aromatic protons on both phenyl rings.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde (-CHO) |

| ~7.9 | dd | 1H | H-6 |

| ~7.6 | td | 1H | H-4 |

| ~7.4 | t | 2H | H-3', H-5' |

| ~7.2 | t | 1H | H-4' |

| ~7.1 | d | 2H | H-2', H-6' |

| ~7.0 | t | 1H | H-5 |

| ~6.9 | d | 1H | H-3 |

Note: The chemical shifts are predictions and may vary slightly in experimental conditions. The assignments are based on the expected electronic effects of the aldehyde and phenoxy substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (Aldehyde) |

| ~160 | C-2 |

| ~156 | C-1' |

| ~136 | C-6 |

| ~134 | C-4 |

| ~130 | C-3', C-5' |

| ~125 | C-1 |

| ~124 | C-4' |

| ~122 | C-5 |

| ~120 | C-2', C-6' |

| ~118 | C-3 |

Note: These are predicted chemical shifts. The actual experimental values can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and aromatic ether functionalities.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C Stretch |

| ~1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1050 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~750 | Strong | C-H Bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 197 | [M-H]⁺ |

| 169 | [M-CHO]⁺ |

| 141 | [M-CHO-CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

The fragmentation is expected to be initiated by the loss of a hydrogen atom or the formyl group from the molecular ion. Cleavage of the ether linkage is also a characteristic fragmentation pathway for aromatic ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to a range of 0-200 ppm.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be conveniently recorded using a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place a small drop of the sample on the ATR crystal or between the salt plates.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS).

-

Acquisition:

-

Set the ionization energy (typically 70 eV for EI).

-

Scan a suitable mass range (e.g., m/z 40-300).

-

The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Potential Derivatives of 2-Phenoxybenzaldehyde: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

Introduction

2-Phenoxybenzaldehyde, a versatile aromatic aldehyde, serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structure, featuring a flexible ether linkage connecting two phenyl rings, provides a foundation for the synthesis of a diverse array of derivatives with significant biological potential. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into key derivatives of this compound, with a particular focus on Schiff bases and chalcones. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore and exploit the therapeutic promise of this chemical class.

Core Derivatives and Their Synthesis

The aldehyde functional group of this compound is a key site for chemical modification, readily undergoing condensation reactions to form a variety of derivatives. This section details the synthesis of two prominent classes: Schiff bases and chalcones.

Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation reaction of this compound with primary amines. These derivatives are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. The imine group is crucial for their biological action.

Experimental Protocol: Synthesis of this compound Schiff Base Derivatives

This protocol outlines a general procedure for the synthesis of Schiff bases derived from this compound.

-

Materials:

-

This compound

-

Appropriate primary amine (e.g., substituted anilines, amino acids)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base product in a desiccator.

-

Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

-

Chalcone Derivatives

Chalcones are another important class of this compound derivatives, characterized by an α,β-unsaturated ketone system. They are typically synthesized via a Claisen-Schmidt condensation reaction between this compound and an appropriate acetophenone in the presence of a base or acid catalyst. Chalcones have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1]

Experimental Protocol: Synthesis of this compound Chalcone Derivatives

This protocol provides a general method for the synthesis of chalcones from this compound.

-

Materials:

-

This compound

-

Substituted acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10-40% in water)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature for several hours (typically 2-24 hours) until the reaction is complete, as monitored by TLC.

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

The precipitated chalcone is then collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

-

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize key quantitative data for representative derivatives, providing a basis for comparison and further investigation.

Antimicrobial Activity

Schiff base derivatives of various benzaldehydes have shown significant antimicrobial activity. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound Class | Derivative Type | Test Organism | MIC (µg/mL) | Reference |

| Benzaldehyde Derivatives | Hydrazinyl-pyrrolo-pyrimidine | Escherichia coli | 6-10 | [2] |

| Hydrazinyl-pyrrolo-pyrimidine | Bacillus subtilis | 6-11 | [2] | |

| Hydrazinyl-pyrrolo-pyrimidine | Pseudomonas aeruginosa | 0-13 | [2] | |

| Hydrazinyl-pyrrolo-pyrimidine | Staphylococcus aureus | 8-14 | [2] | |

| Dihydroxybenzaldehydes | Gentisaldehyde | Staphylococcus aureus | 500 (MIC50) | [3] |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | 500 (MIC50) | [3] |

Anticancer Activity

Chalcones and other derivatives of benzaldehydes have demonstrated potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound Class | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arenoxybenzaldehyde Derivatives | N-acyl hydrazone (1d) | PC-3 (Prostate) | 9.38 | [4] |

| N-acyl hydrazone (1e) | A-549 (Lung) | 13.39 | [4] | |

| 1,3,4-Oxadiazole (2l) | MDA-MB-231 (Breast) | 22.73 | [4] | |

| Benzyloxybenzaldehyde Derivatives | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | Significant at 1-10 | [5] |

| Hydroxylated Biphenyls | Compound 11 | Melanoma | 1.7 ± 0.5 | [6] |

| Compound 12 | Melanoma | 2.0 ± 0.7 | [6] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design and development.

Anticancer Mechanisms of Chalcone Derivatives

Chalcones exert their anticancer effects through multiple mechanisms, often involving the induction of apoptosis and the modulation of key cellular signaling pathways.[1][7][8] The α,β-unsaturated ketone moiety is a critical pharmacophore that can react with nucleophilic groups in cellular macromolecules, including key proteins involved in cancer cell proliferation and survival.

One of the prominent pathways affected by chalcones is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. Chalcones have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[1] Furthermore, chalcones can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and subsequent activation of caspases.

Antimicrobial Mechanisms of Schiff Base Derivatives

The antimicrobial activity of Schiff bases is often attributed to the azomethine nitrogen atom, which can form hydrogen bonds with the active sites of cellular enzymes and receptors, leading to interference with normal cell processes. Tweedy's chelation theory suggests that upon chelation with a metal ion, the polarity of the metal ion is reduced due to the overlap with the ligand orbitals. This increases the lipophilicity of the complex, facilitating its penetration through the lipid layer of the bacterial membrane and disrupting cellular processes.

Conclusion and Future Directions

The derivatives of this compound, particularly Schiff bases and chalcones, represent a promising area for the discovery and development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation.

Future research should focus on:

-

Synthesis of Novel Derivatives: Expanding the library of this compound derivatives through the introduction of diverse substituents to explore structure-activity relationships in greater detail.

-

In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to further elucidate the antimicrobial, anticancer, and other potential therapeutic effects of these compounds.

-

Mechanistic Studies: Utilizing advanced molecular and cellular biology techniques to precisely define the mechanisms of action and identify specific molecular targets.

-

Optimization of Lead Compounds: Employing medicinal chemistry strategies to optimize the potency, selectivity, and pharmacokinetic properties of the most promising derivatives.

This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to translate the potential of this compound derivatives into tangible clinical benefits. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

2-Phenoxybenzaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Phenoxybenzaldehyde (CAS No. 19434-34-5). The information is intended to support laboratory personnel in the safe use of this compound in research and development settings.

Chemical and Physical Properties

This compound is an aromatic aldehyde that appears as a colorless to pale yellow liquid.[1] It is characterized by a phenoxy group attached to a benzaldehyde moiety.[1] Due to its hydrophobic aromatic structure, it has low solubility in water but is moderately soluble in organic solvents like ethanol and ether.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19434-34-5 | [2][3] |

| Molecular Formula | C₁₃H₁₀O₂ | [2][3] |

| Molecular Weight | 198.22 g/mol | [2][3] |

| Appearance | Colorless to yellow clear liquid | [1] |

| Boiling Point | 153°C | [4] |

| Purity | >96.0% (GC) | [1] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][5] |

Signal Word: Warning[2]

Toxicological Information

Detailed toxicological data for this compound is limited. However, based on its hazard classification, it is considered harmful if ingested and may cause irritation upon contact with skin, eyes, or the respiratory system.[2][5] For the related compound, 3-phenoxybenzaldehyde, an oral LD50 in rats has been reported as 1222 mg/kg, and an inhalation LC50 in rats is 270 mg/m³ for a 4-hour exposure.[6][7] While this data is for an isomer, it suggests that phenoxybenzaldehydes may have moderate acute toxicity.

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experimental procedures should be conducted to determine the appropriate level of PPE. The following are general recommendations for handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of inhalation, use a vapor respirator or work in a well-ventilated area, such as a chemical fume hood.[1]

Handling and Storage

-

Handling:

-

Storage:

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

-

Assess the Spill: Determine the extent of the spill and the associated hazards. For large or unknown spills, contact the institution's emergency response team.

-

Don Appropriate PPE: Before attempting to clean the spill, put on the recommended personal protective equipment.

-

Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill and prevent it from spreading.

-

Absorb and Collect: Carefully absorb the spilled material. Use non-sparking tools for cleanup.

-

Decontaminate the Area: Once the bulk of the material has been collected, decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose of Waste: Collect all contaminated materials (absorbents, PPE, etc.) in a sealed, properly labeled container for hazardous waste disposal in accordance with local, state, and federal regulations.[1]

First Aid Measures

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1]

Fire and Explosion Hazard

-

Extinguishing Media:

-

Hazardous Combustion Products: Burning may produce carbon monoxide and carbon dioxide.[1]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.

Potential Biological Effects and Signaling Pathways

While specific data on the biological effects of this compound is scarce, studies on its parent compound, benzaldehyde, and other related aldehydes provide some insights into potential mechanisms of action that could be relevant for drug development and toxicology research.

Research on benzaldehyde has indicated that it may influence several key cellular signaling pathways. For instance, some studies have shown that benzaldehyde can suppress major signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. Additionally, other research suggests that benzaldehyde can stimulate autophagy through the sonic hedgehog (Shh) signaling pathway. Furthermore, certain benzaldehydes isolated from natural sources have demonstrated anti-neuroinflammatory and neuroprotective properties by modulating MAPKs, Tau protein, and caspase family-related signaling pathways.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and has been shown to be affected by benzaldehyde. This is presented as a potential pathway of interest for researchers working with this compound.

Figure 1. Potential inhibition of the PI3K/AKT/mTOR pathway by benzaldehyde.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal.[1] Do not dispose of down the drain or in regular trash.

Disclaimer

This document is intended as a guide for trained laboratory personnel and does not replace a thorough risk assessment for specific experimental procedures. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. CAS 19434-34-5: this compound | CymitQuimica [cymitquimica.com]

- 2. ehs.utk.edu [ehs.utk.edu]

- 3. This compound CAS#: 19434-34-5 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 7 Steps To Spill Response - Complete Environmental Products [cepsorbents.com]

- 6. fishersci.com [fishersci.com]

- 7. manavchem.com [manavchem.com]

- 8. homework.study.com [homework.study.com]

A Technical Guide to 2-Phenoxybenzaldehyde: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of pharmaceuticals and other fine chemicals. This in-depth technical guide provides a comprehensive overview of its commercial availability, detailed protocols for its synthesis and purification, and explores its emerging applications in drug development, particularly in the context of cancer research. The guide presents quantitative data in structured tables, detailed experimental methodologies, and visual diagrams of relevant signaling pathways to support researchers and professionals in their scientific endeavors.

Commercial Availability

This compound is readily available from several chemical suppliers, catering to a range of research and development needs. The compound is typically offered in various purities and quantities, with key suppliers listed below.

| Supplier | CAS Number | Purity | Available Quantities | Physical Form |

| Sigma-Aldrich | 19434-34-5 | Not specified; sold as part of a collection for early discovery researchers[1] | Custom | Liquid[1] |

| Fisher Scientific (TCI America) | 19434-34-5 | ≥96.0% (GC)[2] | 1 g, 5 g | Liquid |

| ChemScene | 19434-34-5 | ≥98% | Custom | Not specified |

Note: Sigma-Aldrich notes that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity.[1]

Physicochemical and Safety Information

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| Boiling Point | 153°C |

| Appearance | Yellow Liquid |

| SMILES | O=Cc1ccccc1Oc2ccccc2 |

| InChI Key | IMPIIVKYTNMBCD-UHFFFAOYSA-N |

Safety and Handling: this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with a phenol.[3][4]

Ullmann Condensation for the Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chlorobenzaldehyde and phenol.

Materials:

-

2-Chlorobenzaldehyde

-

Phenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric Acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-chlorobenzaldehyde (1 equivalent), phenol (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous DMF to the flask to dissolve the reactants. Subsequently, add copper(I) iodide (0.1 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 120-130°C under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 1 M HCl and extract with toluene (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification:

The crude this compound can be purified by silica gel column chromatography.

-

Column Preparation: Pack a silica gel column using a slurry of silica gel in hexane.

-

Loading: Dissolve the crude product in a minimal amount of toluene and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).

-

Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a yellow liquid.

A general workflow for the synthesis and purification is depicted below.

Applications in Drug Development

Benzaldehyde derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5][6] While research specifically on this compound is emerging, the broader class of benzyloxybenzaldehydes, which share structural similarities, has shown promise, particularly in cancer therapy.

Anticancer Activity and Enzyme Inhibition

Recent studies have highlighted the potential of benzyloxybenzaldehyde derivatives as anticancer agents.[5] One key area of investigation is their ability to inhibit aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which is overexpressed in various cancers and contributes to chemoresistance.[7][8][9]

A study on benzyloxybenzaldehyde derivatives demonstrated that certain compounds are potent and selective inhibitors of ALDH1A3.[7][10] For instance, two compounds, ABMM-15 and ABMM-16, with a benzyloxybenzaldehyde scaffold, were identified as highly effective inhibitors with IC₅₀ values of 0.23 µM and 1.29 µM, respectively.[7][10] This suggests that the phenoxybenzaldehyde scaffold could be a valuable starting point for the design of novel ALDH1A3 inhibitors.

| Compound | Target | IC₅₀ (µM) |

| ABMM-15 | ALDH1A3 | 0.23 |

| ABMM-16 | ALDH1A3 | 1.29 |

Modulation of Signaling Pathways

The anticancer effects of benzaldehyde derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[11][12][13] While the specific pathways affected by this compound are still under investigation, research on related compounds suggests potential involvement of pathways such as:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer.[13]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key regulator of genes involved in cell proliferation and apoptosis.[13]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[13]

-

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.[13]

The inhibition of ALDH1A3 by this compound derivatives can lead to the downstream modulation of these signaling pathways, ultimately resulting in reduced cancer cell viability.

Conclusion

This compound is a commercially accessible and valuable intermediate for chemical synthesis. Its preparation via the Ullmann condensation is a well-established method. The growing body of research on the biological activities of its derivatives, particularly in the context of cancer and enzyme inhibition, highlights its potential as a scaffold for the development of novel therapeutic agents. Further investigation into the specific mechanisms of action and signaling pathways modulated by this compound and its analogs will be crucial in realizing its full therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to explore the promising applications of this versatile molecule.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 12. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Phenoxybenzaldehyde and its Analogues: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxybenzaldehyde and its analogues represent a class of aromatic compounds with a versatile chemical scaffold that has garnered significant interest in medicinal chemistry and drug development. The core structure, consisting of a benzaldehyde ring linked to a phenyl group through an ether bond, provides a unique platform for structural modification, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of this compound and its analogues, with a focus on their potential as therapeutic agents.

Synthesis of this compound and its Analogues

The synthesis of this compound and its derivatives is most commonly achieved through the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[1] Variations of this method, along with other synthetic strategies, allow for the introduction of a wide array of substituents on both aromatic rings, enabling the exploration of structure-activity relationships.

General Synthetic Protocol: Ullmann Condensation

A typical procedure for the synthesis of this compound analogues via the Ullmann condensation is as follows:

Materials:

-

Substituted phenol (1.0 eq)

-

Substituted 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde or 2-chlorobenzaldehyde) (1.0 - 1.2 eq)

-

Copper catalyst (e.g., CuI, Cu2O, or copper powder) (0.1 - 0.2 eq)

-

Base (e.g., K2CO3, Cs2CO3, or KOH) (2.0 eq)

-

High-boiling polar solvent (e.g., DMF, DMSO, or NMP)

Procedure:

-

To a reaction vessel, add the substituted phenol, the base, and the solvent.

-

Stir the mixture at room temperature for a designated period to form the phenoxide.

-

Add the copper catalyst and the substituted 2-halobenzaldehyde to the reaction mixture.

-

Heat the reaction mixture to a temperature typically ranging from 120°C to 180°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound analogue.

Biological Activities and Therapeutic Potential

Analogues of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics in various disease areas.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound has been identified as a scaffold for the synthesis of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct CB1 agonists.

Signaling Pathway of FAAH Inhibition

Caption: Signaling pathway of FAAH inhibition by this compound analogues.

A common method to assess the inhibitory potential of compounds against FAAH is a fluorometric assay.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH substrate (e.g., N-(4-methoxyphenyl)-arachidonamide)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds (this compound analogues) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the wells of the microplate, add the assay buffer, HRP, and the fluorescent probe.

-

Add the test compounds or vehicle control (DMSO) to the respective wells.

-

Initiate the reaction by adding the FAAH enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Start the enzymatic reaction by adding the FAAH substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) in a kinetic mode for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Noradrenaline (Norepinephrine) Reuptake Inhibition

Certain analogues of this compound have been investigated as selective noradrenaline reuptake inhibitors (NRIs). NRIs block the norepinephrine transporter (NET), leading to an increased concentration of noradrenaline in the synaptic cleft. This mechanism is the basis for the therapeutic effects of several antidepressant and ADHD medications.

Mechanism of Noradrenaline Reuptake Inhibition

Caption: Mechanism of noradrenaline reuptake inhibition.

The inhibitory activity of compounds on the norepinephrine transporter can be determined using a cell-based assay with radiolabeled norepinephrine.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET)

-

Cell culture medium and reagents

-

[3H]-Norepinephrine

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation cocktail

-

Scintillation counter

-

Test compounds (this compound analogues) dissolved in DMSO

-

96-well cell culture plates

Procedure:

-

Seed the hNET-HEK293 cells in a 96-well plate and grow to confluence.

-

On the day of the assay, wash the cells with the assay buffer.

-

Add the assay buffer containing various concentrations of the test compounds or vehicle control to the wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Add [3H]-Norepinephrine to each well to initiate the uptake.

-

Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells with a lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition of [3H]-Norepinephrine uptake against the logarithm of the inhibitor concentration.

Anticancer Activity

Derivatives of this compound, particularly N-acyl hydrazone and 1,3,4-oxadiazole analogues, have shown promising cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

| Compound ID | Analogue Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1d | N-acyl Hydrazone | PC-3 (Prostate) | 9.38 | [2] |

| 1e | N-acyl Hydrazone | A-549 (Lung) | 13.39 | [2] |

| 2l | 1,3,4-Oxadiazole | MDA-MB-231 (Breast) | 22.73 | [2] |

| 1d | N-acyl Hydrazone | MDA-MB-231 (Breast) | 31.49 | [2] |

| 2l | 1,3,4-Oxadiazole | PC-3 (Prostate) | 38.42 | [2] |

| 1d | N-acyl Hydrazone | A-549 (Lung) | 49.79 | [2] |

| 1e | N-acyl Hydrazone | MRC-5 (Normal Lung Fibroblast) | 86.96 | [2] |

| 2l | 1,3,4-Oxadiazole | MRC-5 (Normal Lung Fibroblast) | 51.87 | [2] |

| 1d | N-acyl Hydrazone | MRC-5 (Normal Lung Fibroblast) | 44.66 | [2] |

Note: The cytotoxicity of some analogues was also evaluated against a non-cancerous cell line (MRC-5) to assess their selectivity.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., A-549, MDA-MB-231, PC-3)

-

Cell culture medium and supplements

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds (this compound analogues) dissolved in DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Experimental Workflow for Anticancer Screening

References

The Biological Activity of 2-Phenoxybenzaldehyde: A Technical Guide for Drug Discovery

Introduction

2-Phenoxybenzaldehyde and its derivatives represent a class of aromatic aldehydes with a versatile scaffold that has garnered significant interest in medicinal chemistry. The core structure, featuring a phenoxy group at the ortho position of a benzaldehyde moiety, serves as a foundation for the synthesis of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research on the biological activities of this compound and its analogues, with a focus on their anticancer, antifungal, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further investigation and therapeutic development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines. This data is primarily derived from in vitro studies utilizing the MTT assay.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzyloxybenzaldehydes | 2-(Benzyloxy)benzaldehyde | HL-60 (Leukemia) | Significant activity at 1-10 µM | [1] |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 (Leukemia) | Significant activity at 1-10 µM | [1] | |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 (Leukemia) | Significant activity at 1-10 µM | [1] | |

| 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 (Leukemia) | Significant activity at 1-10 µM | [1] | |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | Most potent in the series (1-10 µM) | [1] | |

| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | Significant activity at 1-10 µM | [1] | |

| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | Significant activity at 1-10 µM | [1] | |

| 2-Phenazinamine Derivatives | 2-Chloro-N-(phenazin-2-yl)benzamide | K562 (Chronic Myelogenous Leukemia) | Comparable to cisplatin | [2] |

| HepG2 (Hepatocellular Carcinoma) | Comparable to cisplatin | [2] | ||

| 2-(Substituted phenoxy) acetamide derivatives | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | Not specified, but showed activity | [3] |

| SK-N-SH (Neuroblastoma) | Not specified, but showed activity | [3] |

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways in Anticancer Activity

Benzaldehyde derivatives have been shown to modulate several key signaling pathways involved in cancer progression. While specific pathways for this compound are not yet fully elucidated, related compounds have been observed to inhibit pro-survival pathways and induce apoptosis.

Antifungal Activity

Several studies have highlighted the potential of benzaldehyde derivatives as antifungal agents. The antifungal efficacy is often dependent on the substitution pattern on the aromatic rings. The mechanism of action is thought to involve the disruption of cellular antioxidation systems in fungi.[4]

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzaldehyde derivatives against pathogenic fungi.

| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Hydroxy Methoxy Benzaldehydes | 2-Hydroxy-4-methoxybenzaldehyde | Aspergillus fumigatus | Not specified, but showed high potency | [5][6] |

| Saccharomyces cerevisiae | Not specified, but showed high potency | [5][6] | ||

| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | 200 | [7] | |